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Compound of Interest

Compound Name: N-Boc-undecane-1,11-diamine

Cat. No.: B2765991

1. Introduction

N-Boc-undecane-1,11-diamine (tert-butyl (11-aminoundecyl)carbamate) is a versatile
bifunctional linker molecule increasingly utilized in the design and synthesis of advanced drug
delivery systems. Its structure, comprising a long C11 aliphatic chain, a primary amine, and a
Boc-protected amine, provides a unique combination of hydrophobicity and controlled reactivity,
making it an ideal component for conjugating therapeutic agents to carrier molecules.

The key features of N-Boc-undecane-1,11-diamine include:

 Bifunctional Reactivity: The terminal primary amine is readily available for conjugation, while
the tert-butyloxycarbonyl (Boc) protecting group on the second amine allows for orthogonal,
stepwise synthesis. The Boc group is stable under many reaction conditions but can be
efficiently removed under acidic conditions to reveal a second primary amine for further
modification.[1]

» Hydrophobic Spacer: The 11-carbon chain acts as a long, flexible, and hydrophobic spacer
arm. This feature is critical for influencing the physicochemical properties of drug conjugates,
potentially enhancing drug loading into nanoparticles and modulating release kinetics.[1]
Longer diamine chains in a nanoparticle matrix tend to create a more entangled and less
permeable structure, which can lead to a slower, more sustained release of an encapsulated
drug.[1]
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» Versatility in Conjugation: The primary amine can react with various functional groups,
including carboxylic acids, activated NHS esters, and aldehydes, making it suitable for
linking a wide array of drugs, polymers, and targeting ligands.[1]

This molecule is particularly relevant in the development of polymer-drug conjugates (PDCs),
antibody-drug conjugates (ADCSs), and Proteolysis Targeting Chimeras (PROTACS), where the
linker's properties are crucial for therapeutic efficacy.[1]

2. Applications in Drug Delivery

The primary application of N-Boc-undecane-1,11-diamine is as a linker in covalent drug-
carrier conjugates. Its linear structure allows for precise control over the distance between the
drug and the carrier, which can be critical for biological activity and release.

e Polymer-Drug Conjugates (PDCs): In PDCs, a water-soluble polymer (like PEG or HPMA) is
used to improve the pharmacokinetics of a conjugated drug. N-Boc-undecane-1,11-
diamine can be used to attach a hydrophobic drug to a hydrophilic polymer backbone. The
long alkyl chain may contribute to the formation of a hydrophobic core in self-assembling
nanoparticle systems, effectively encapsulating the drug.

o Targeted Delivery Systems: The linker can be used in a multi-step synthesis to create a
targeted drug delivery system. For instance, a drug can be attached to the free amine,
followed by Boc deprotection and subsequent conjugation of a targeting moiety (e.qg., folate,
an antibody fragment) to the newly exposed amine.

e PROTACS: This molecule is a classic linear linker for synthesizing PROTACS, which are
heterobifunctional molecules that induce the degradation of target proteins.[1]

Experimental Protocols

The following protocols provide generalized methodologies for the use of N-Boc-undecane-
1,11-diamine in the synthesis of a polymer-drug conjugate.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to N-Boc-undecane-1,11-
diamine via Amide Bond Formation
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This protocol describes the coupling of a drug (Drug-COOH) to the free primary amine of the
linker using the common carbodiimide coupling agent EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide).

Materials:

e Drug with a carboxylic acid moiety (Drug-COOH)

e N-Boc-undecane-1,11-diamine

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e N-Hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole)

e Anhydrous Dimethylformamide (DMF)

e N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

 Activation of Drug: In a round-bottom flask under an inert atmosphere (nitrogen or argon),
dissolve Drug-COOH (1.0 eq) in anhydrous DMF.

e Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

 Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester
of the drug.
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Coupling Reaction: In a separate flask, dissolve N-Boc-undecane-1,11-diamine (1.1 eq)
and DIPEA (1.5 eq) in anhydrous DMF.

Slowly add the solution of the activated drug (from step 3) to the linker solution.
Allow the reaction to stir at room temperature overnight (12-18 hours).

Work-up and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with
saturated sodium bicarbonate solution (2x) and brine (1x). b. Dry the organic layer over
anhydrous MgSOea, filter, and concentrate under reduced pressure. c. Purify the resulting
crude product (Drug-NH-C11-NH-Boc) by flash column chromatography on silica gel to
obtain the pure conjugate.

Characterization: Confirm the structure and purity of the product using *H NMR, 3C NMR,
and Mass Spectrometry.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the second primary

amine for further conjugation.

Materials:

Drug-NH-C11-NH-Boc conjugate (from Protocol 1)

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Diethyl ether

Procedure:

Deprotection Reaction: Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM
(e.g., 10 mL per gram of conjugate).
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e Cool the solution in an ice bath (0 °C).

o Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM).

» Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor
the reaction progress by TLC or LC-MS.

o Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA
and DCM. b. Re-dissolve the residue in a minimal amount of DCM. c. To obtain the free
amine, slowly add saturated sodium bicarbonate solution to neutralize the TFA salt until the
solution is basic (pH > 8). Extract the aqueous layer with DCM (3x). d. Alternatively, to isolate
the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue
and collect the solid by filtration.

o Characterization: Confirm the complete removal of the Boc group via *H NMR
(disappearance of the t-butyl peak at ~1.4 ppm) and Mass Spectrometry. The product is
Drug-NH-C11-NHa.

Protocol 3: Characterization of Drug-Conjugate Nanoparticles

This protocol outlines standard techniques for characterizing nanoparticles formed from
polymer-drug conjugates.[2][3][4]

1. Size, Polydispersity, and Zeta Potential:

e Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

e Procedure: a. Disperse the nanoparticles in deionized water or a suitable buffer (e.g., PBS)
at a concentration of approximately 0.1-1.0 mg/mL. b. Sonicate briefly if necessary to ensure
a uniform dispersion. c. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer)
to determine the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta
Potential. d. Perform measurements in triplicate.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

e Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
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e Procedure: a. Prepare a known amount of lyophilized drug-loaded nanoparticles. b. To
determine DLC, dissolve the nanoparticles in a suitable organic solvent (e.g., DMF, DMSO)
to break the nanoparticle structure and release the conjugated drug. c. Quantify the amount
of drug using a pre-established calibration curve for the free drug via HPLC or UV-Vis. d. To
determine EE, separate the nanoparticles from the un-encapsulated/un-conjugated drug
during formulation (e.g., by centrifugation or dialysis). Quantify the amount of drug in the
supernatant/dialysate. e. Calculations:

o DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
o EE (%) = (Total mass of drug - Mass of free drug) / Total mass of drug) x 100

3. In Vitro Drug Release:
e Technique: Dialysis Method.[1]

e Procedure: a. Suspend a known amount of drug-loaded nanopatrticles in a release buffer
(e.g., PBS at pH 7.4 and acetate buffer at pH 5.0 to simulate physiological and endosomal
conditions, respectively). b. Place the suspension in a dialysis bag with a suitable molecular
weight cut-off (MWCO) that allows the free drug to pass through but retains the
nanoparticles. c. Immerse the sealed dialysis bag in a larger volume of the corresponding
release buffer at 37 °C with gentle stirring. d. At predetermined time intervals (e.g., 0, 1, 2, 4,
8, 12, 24, 48 hours), withdraw a sample from the external buffer and replace it with an equal
volume of fresh buffer to maintain sink conditions. e. Quantify the concentration of the
released drug in the collected samples using HPLC or UV-Vis. f. Plot the cumulative
percentage of drug released versus time.

Data Presentation

Note: The following data is exemplary and serves to illustrate typical characterization results for
a polymer-drug conjugate system utilizing a long-chain diamine linker. Specific values will vary
depending on the polymer, drug, and formulation process.

Table 1: Physicochemical Properties of Exemplary Polymer-Drug Conjugate Nanoparticles
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Parameter Formulation A Formulation B
Hydrodynamic Diameter (nm) 115.4+4.2 142.8+5.1
Polydispersity Index (PDI) 0.12 £0.02 0.19+£0.03
Zeta Potential (mV) -125+1.8 -15.1+2.3
Drug Loading Content (DLC,

8.2% 7.9%
w/w%)
Encapsulation Efficiency (EE,

>95% >95%

%)

Table 2: Exemplary In Vitro Drug Release Profile

Time (hours)

Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.0 (%)

0 0 0

2 51+0.8 15.4+15

8 12.3+1.1 452 +2.8

24 205+19 786 +3.4

48 28.4+25 92.1+4.0
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Caption: Synthetic workflow for a targeted polymer-drug conjugate.
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Caption: Structure-function relationship of the linker molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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